N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

Description

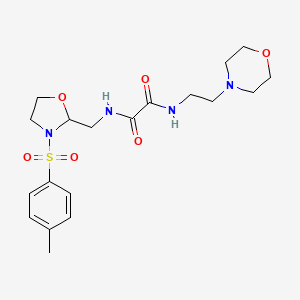

N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative featuring a morpholinoethyl group (R1) and a tosyl-substituted oxazolidine moiety (R2). The morpholino group, a six-membered ring containing one oxygen and one nitrogen atom, enhances solubility and hydrogen-bonding capacity, while the tosyl (p-toluenesulfonyl) group on the oxazolidine ring may influence reactivity and metabolic stability. Though direct synthetic or biological data for this compound are absent in the provided evidence, its structural analogs in the oxalamide class are well-documented in antiviral, flavoring, and metabolic studies .

Properties

IUPAC Name |

N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O6S/c1-15-2-4-16(5-3-15)30(26,27)23-10-13-29-17(23)14-21-19(25)18(24)20-6-7-22-8-11-28-12-9-22/h2-5,17H,6-14H2,1H3,(H,20,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQDMFJNISZQGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features an oxalamide backbone, which is characterized by the presence of an oxazolidine ring and a morpholinoethyl group. The structural formula can be represented as follows:

This structure contributes to its potential interactions with various biological targets, including enzymes and receptors.

Biological Activity

Mechanism of Action

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The oxazolidine ring may facilitate binding to enzyme active sites, while the morpholinoethyl group enhances solubility and bioavailability. The exact mechanisms depend on the specific biological context, but potential actions include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering physiological processes.

- Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways, influencing cellular responses.

Case Studies

- Antipsychotic Activity : A series of structurally similar compounds demonstrated selective agonist activity at serotonin 5-HT2C receptors. These compounds showed functional selectivity that could lead to antipsychotic effects without the typical side effects associated with traditional antipsychotics .

- Toxicology Assessments : The compound's analogs have been evaluated for their toxicological profiles using various predictive models. These assessments help in understanding the safety and efficacy profiles necessary for drug development .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and analogous oxalamides:

Table 1: Comparative Analysis of Oxalamide Derivatives

Functional and Metabolic Comparisons

- Antiviral Activity: Compound 13 () demonstrates HIV entry inhibition, suggesting that morpholino-like groups may contribute to antiviral mechanisms. The target’s tosyloxazolidine group could modulate binding affinity to viral targets .

- Flavoring Applications: S336 and FAO/WHO compounds () highlight oxalamides’ versatility.

- Metabolism: FAO/WHO oxalamides (No. 1768) undergo rapid hepatic metabolism without amide hydrolysis, indicating metabolic stability of the oxalamide core. The target’s tosyl group may introduce alternative pathways, such as sulfonamide cleavage .

Key Research Findings and Implications

Structural Diversity: Oxalamides tolerate diverse substituents (e.g., morpholino, thiazolyl, pyridyl), enabling tailored applications in drug discovery or flavor science .

Metabolic Stability : The oxalamide backbone resists hydrolysis, but substituents like tosyl may alter metabolic fate compared to methoxybenzyl groups .

Yield Optimization : High-yield syntheses (e.g., compound 9 at 90%) suggest that sterically simple substituents favor efficiency, while bulky groups (e.g., compound 13 at 36%) reduce yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.